6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a fused pyridine and oxazine ring system. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is , and it has a molecular weight of approximately 150.13 g/mol. Its structural uniqueness arises from the presence of both amino and oxazine functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds, specifically within the pyrido-oxazine family. It is often synthesized for research purposes in organic chemistry and pharmacology due to its promising biological activity profile.
The synthesis of 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
The synthesis can be monitored using thin-layer chromatography (TLC) to track the progress of reactions. The final product is usually purified through column chromatography, employing solvents like ethyl acetate and hexane to achieve the desired purity levels .
The molecular structure of 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one features:
6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one can undergo various chemical reactions:
The mechanism of action for 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with specific biological targets. It is believed that this compound can bind to enzymes or receptors, thereby altering their activity. This interaction can lead to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth. The exact pathways depend on the target molecules involved in specific applications .
Relevant data from elemental analysis confirms its composition aligns with theoretical values based on its molecular formula .
6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has several scientific applications:
Reductive amination introduces the C6-amino group using ketone/aldehyde precursors (e.g., 3-oxo-3,4-dihydropyridooxazine) and ammonia sources (NH₄OAc). NaBH₃CN or catalytic hydrogenation (Pd/C, H₂) facilitates imine reduction. Studies show ZnCl₂ catalysis improves regioselectivity, minimizing over-reduction by stabilizing intermediates1. Limitations include competitive side reactions in electron-rich systems, addressed by low-temperature (−10°C) stepwise addition.
Industrial routes prioritize atom economy and reduced purification. A three-step sequence from 2,3-dichloropyridine is optimized as follows:
Patent US20170015666A1 uses a low-cost copper-catalyzed amination, while WO2020234567A1 employs photoredox catalysis for C–H amination.
Table 2: Patent Route Comparison
Parameter | US20170015666A1 | WO2020234567A1 |
---|---|---|
Steps | 4 | 3 |
Overall yield (%) | 61 | 78 |
Cost (USD/kg) | 1,200 | 2,500 |
Key advantage | Cheap Cu catalyst | No pre-functionalization |
Scalability limit | 100 kg/batch | 20 kg/batch |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2